molecular formula C16H23N3O4 B2507582 N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 899956-21-9

N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2507582
CAS No.: 899956-21-9
M. Wt: 321.377
InChI Key: JYTQLWRATMATJH-UHFFFAOYSA-N
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Description

N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an oxalamide functional group, which is known for its ability to form strong hydrogen bonds, making it a valuable building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholinoethyl)oxalamide typically involves the reaction of 2-methoxy-5-methylphenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-morpholinoethylamine to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxalamide group can form strong hydrogen bonds with these targets, leading to inhibition or modulation of their activity. The methoxy and morpholinoethyl groups can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxyphenyl)-N2-(2-morpholinoethyl)oxalamide
  • N1-(2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide
  • N1-(2-methoxy-5-methylphenyl)-N2-(2-ethyl)oxalamide

Uniqueness

N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholinoethyl)oxalamide is unique due to the presence of both the methoxy and morpholinoethyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-12-3-4-14(22-2)13(11-12)18-16(21)15(20)17-5-6-19-7-9-23-10-8-19/h3-4,11H,5-10H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTQLWRATMATJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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